molecular formula C10H12BrN5NaO7P B1292504 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate CAS No. 123334-12-3

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

Cat. No.: B1292504
CAS No.: 123334-12-3
M. Wt: 448.1 g/mol
InChI Key: XWDDEXWQQLBWNV-LGVAUZIVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is a brominated cyclic mononucleotide. It is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is resistant to hydrolysis by phosphodiesterases. This compound is widely used in biochemical research due to its ability to activate protein kinase A and modulate various cellular processes .

Mechanism of Action

Target of Action

The primary target of 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate, also known as 7K8E6IY5RV, is Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses such as cell division and metabolism .

Mode of Action

This compound is a cell-permeable cAMP analog . It has a greater resistance to hydrolysis by phosphodiesterases than cAMP, making it more stable and long-acting . Upon entering the cell, it activates PKA . The activation of PKA leads to the phosphorylation of various target proteins, initiating a cascade of events within the cell .

Biochemical Pathways

The activation of PKA affects multiple biochemical pathways. For instance, it can inhibit cell growth and decrease cell proliferation . It also promotes cell differentiation and can induce apoptosis (programmed cell death) .

Pharmacokinetics

Its cell-permeable nature suggests that it can readily cross cell membranes . Its resistance to phosphodiesterases implies that it has a longer half-life than cAMP .

Result of Action

The activation of PKA by this compound leads to a variety of cellular effects. It inhibits growth and decreases proliferation, potentially slowing the progression of diseases characterized by rapid cell growth . It also increases cell differentiation, which can contribute to the maturation and specialization of cells . Furthermore, it can induce apoptosis, a process that may be beneficial in conditions where the elimination of certain cells is desirable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is synthesized through the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position of the adenine ring .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity. The compound is then converted to its sodium salt form and hydrated to achieve the monohydrate state .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is extensively used in scientific research due to its ability to mimic endogenous cAMP and activate protein kinase A. Its applications include:

    Chemistry: Used as a tool to study cyclic nucleotide signaling pathways and enzyme activation.

    Biology: Employed in cell culture studies to investigate cell growth, differentiation, and apoptosis.

    Medicine: Utilized in research on cancer, cardiovascular diseases, and neurological disorders to understand the role of cAMP signaling.

    Industry: Applied in the development of pharmaceuticals and biochemical assays .

Comparison with Similar Compounds

Uniqueness: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is unique due to its enhanced resistance to hydrolysis by phosphodiesterases compared to natural cAMP. This property makes it a valuable tool for studying prolonged cAMP signaling in various biological systems .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDDEXWQQLBWNV-LGVAUZIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635662
Record name Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-12-3
Record name 8-Bromo cyclic AMP sodium salt, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-CYCLIC AMP SODIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K8E6IY5RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate
Reactant of Route 2
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate
Reactant of Route 3
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate
Reactant of Route 4
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate
Reactant of Route 5
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate
Reactant of Route 6
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.